molecular formula C6H12ClF2NO B1492945 4-(Difluoromethyl)piperidin-4-ol hydrochloride CAS No. 1803595-35-8

4-(Difluoromethyl)piperidin-4-ol hydrochloride

Cat. No.: B1492945
CAS No.: 1803595-35-8
M. Wt: 187.61 g/mol
InChI Key: AUOWJUCCPVPFRB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)piperidin-4-ol hydrochloride (CAS 1803595-35-8) is a fluorinated piperidine derivative of high interest in medicinal and discovery chemistry. Piperidine rings are a prevalent motif in FDA-approved small molecule drugs, and the strategic incorporation of fluorine atoms, such as the difluoromethyl group on this scaffold, is a established strategy to profoundly modulate a compound's physicochemical properties . This includes influencing lipophilicity, metabolic stability, and the basicity of the nitrogen atom, all critical parameters in optimizing the pharmacological profile of lead compounds . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both a basic amine (as the hydrochloride salt) and an alcohol functional group, provides two points for chemoselective derivatization, making it a valuable intermediate in library synthesis for hit-to-lead optimization campaigns. Research into related fluorinated piperidines has demonstrated their application in programs targeting various therapeutic areas, suggesting the potential of this scaffold in developing agents for conditions like diabetes and oncology . This compound is provided for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(difluoromethyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-5(8)6(10)1-3-9-4-2-6;/h5,9-10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOWJUCCPVPFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-35-8
Record name 4-Piperidinol, 4-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 4-(difluoromethyl)piperidin-4-ol hydrochloride
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Preparation Methods

Late-Stage Difluoromethylation

Recent advances have enabled late-stage difluoromethylation of complex molecules, including piperidine derivatives, using various reagents and catalytic systems. These include:

  • Metal-based catalytic methods : Transition metals facilitate the transfer of the difluoromethyl group (CF2H) to sp3 carbon centers such as the 4-position of piperidine rings.
  • Radical difluoromethylation : Minisci-type radical chemistry allows for the selective introduction of CF2H groups onto heteroaromatic and aliphatic substrates.
  • Electrophilic and nucleophilic reagents : Novel difluoromethylation reagents have been developed to install CF2H groups onto carbon, oxygen, nitrogen, or sulfur atoms.

These methods offer improved selectivity, functional group tolerance, and scalability compared to traditional approaches.

Traditional Deoxyfluorination of Aldehydes

Historically, difluoromethyl groups were introduced by deoxyfluorination of aldehydes using reagents such as:

  • N,N-Diethylaminosulfur trifluoride (DAST)
  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
  • XtalFluor-M®

These reagents convert aldehydes into difluoromethyl derivatives but have limitations including toxicity, explosivity, and incompatibility with sensitive functional groups.

Specific Preparation Method from Patent Literature

A relevant patent (US20230089247A1) describes preparation steps for related piperidine derivatives, which can be adapted for this compound:

Step Description Conditions & Notes Yield / Outcome
a Synthesis of tert-butyl 4-hydroxy-4-(substituted phenyl) piperidine-1-carboxylate Stirring under nitrogen at 27°C for 3 hours; extraction with ethyl acetate; drying over Na2SO4; purification by silica gel chromatography using 10% EtOAc in Hexane Off-white solid, 36.5% yield
b Introduction of difluoromethyl group via appropriate difluoromethylation reagent (implied adaptation) Reaction mixtures treated with difluoromethylation reagents; extraction and purification steps similar to above Pure difluoromethylated intermediate obtained
c Conversion to this compound Treatment with hydrochloric acid to form hydrochloride salt Stable hydrochloride salt isolated

The purification steps typically involve column chromatography on silica gel with ethyl acetate/hexane mixtures as eluents. Extraction steps use saturated ammonium chloride solutions and brine washes to remove impurities.

Research Findings on Difluoromethylation Relevant to Piperidin-4-ol

  • The difluoromethyl group (CF2H) exhibits unique hydrogen bonding properties, acting as a better hydrogen bond donor than methyl groups, which can influence the biological activity of the compound.
  • Difluoromethylation can be achieved selectively on sp3 carbons, including piperidine rings, using metal-catalyzed or radical methods.
  • New difluorocarbene reagents allow for X–H insertion (X = C, N, O, S), facilitating the formation of C–CF2H bonds in complex molecules.
  • These advances have enabled the synthesis of pharmaceutical candidates with improved ADME profiles and physicochemical properties.

Comparative Table of Difluoromethylation Techniques Applied to Piperidin-4-ol Derivatives

Method Type Reagents/Conditions Advantages Limitations
Metal-catalyzed difluoromethylation Transition metal catalysts (e.g., Pd, Cu) with CF2H sources High selectivity, catalytic, scalable Requires metal catalysts, sometimes sensitive to moisture
Radical difluoromethylation Radical initiators with CF2H radical precursors Site-selective, mild conditions May require radical initiators, potential side reactions
Deoxyfluorination of aldehydes DAST, Deoxo-Fluor®, XtalFluor-M® Established, direct conversion Toxicity, explosivity, limited functional group tolerance
Difluorocarbene insertion Novel difluorocarbene reagents Direct X–H insertion, broad scope Reagent availability, sometimes complex conditions

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with carboxylic acid, ketone, or aldehyde groups.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Compounds with various substituents depending on the reagents used.

Scientific Research Applications

4-(Difluoromethyl)piperidin-4-ol hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-(difluoromethyl)piperidin-4-ol hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

4-(2-Fluoro-phenyl)-piperidin-4-ol Hydrochloride

  • Structure : A piperidine ring with a 2-fluorophenyl substituent at the 4-position.
  • Applications : Used in industrial settings (e.g., as a scaffold for kinase inhibitors) .

5,5-Difluoroazepan-4-ol Hydrochloride

  • Structure : A seven-membered azepane ring with hydroxyl and difluoromethyl groups at positions 4 and 5, respectively.
  • Key Differences :
    • Ring Size : The azepane ring (7-membered) introduces conformational flexibility compared to the rigid six-membered piperidine, affecting target selectivity .
    • Synthetic Accessibility : Larger rings often require more complex synthetic routes (e.g., multi-step cyclization).
  • Applications: Limited patent activity (0 patents) compared to the target compound (7 patents) .

4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride

  • Structure: A piperidine ring with a phenoxy group substituted with a trifluoromethyl group at the para position.
  • Key Differences: Electron-Withdrawing Effects: The trifluoromethyl group strongly withdraws electrons, reducing the basicity of the piperidine nitrogen compared to the difluoromethyl analogue . Solubility: The polar phenoxy group enhances aqueous solubility, whereas the difluoromethyl analogue may exhibit moderate solubility due to its aliphatic fluorine .
  • Applications : Explored in agrochemicals and CNS drugs due to its balanced polarity .

4-(2-Methanesulfonylphenyl)piperidin-4-ol Hydrochloride

  • Structure : A piperidine ring with a methanesulfonylphenyl substituent.
  • Synthetic Routes: Requires sulfonation steps, which add complexity compared to alkylation or fluorination methods used for the target compound .
  • Applications : Used as a versatile scaffold in kinase inhibitor development .

Comparative Analysis of Key Properties

Property 4-(Difluoromethyl)piperidin-4-ol HCl 4-(2-Fluoro-phenyl)-piperidin-4-ol HCl 5,5-Difluoroazepan-4-ol HCl 4-(4-Trifluoromethylphenoxy)piperidine HCl
Molecular Weight 187.61 ~290 (estimated) 193.58 245.24
logP (Predicted) 1.2–1.5 2.5–3.0 1.0–1.3 2.0–2.5
Aqueous Solubility Moderate Low High High
Synthetic Complexity Moderate (alkylation/Suzuki coupling) High (aryl coupling) High (multi-step cyclization) Moderate (phenoxy substitution)
Patent Activity 7 patents Not reported 0 patents 104 patents (for related trifluoromethyl compounds)

Biological Activity

4-(Difluoromethyl)piperidin-4-ol hydrochloride is a piperidine derivative that has gained attention for its potential biological activities. This compound is characterized by the presence of difluoromethyl and hydroxyl groups, which may confer unique pharmacological properties. This article reviews the biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H10ClF2N1O\text{C}_6\text{H}_{10}\text{ClF}_2\text{N}_1\text{O}

This compound features a piperidine ring with a hydroxyl group at the fourth position and a difluoromethyl group at the same carbon. The presence of fluorine atoms significantly alters its lipophilicity and metabolic stability compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways involved in disease processes.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways relevant to conditions such as anxiety and depression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine core and substituents significantly impact the biological activity of related compounds. For example, variations in the fluorine substitution pattern or the introduction of different functional groups can enhance or diminish activity against specific biological targets.

Anti-Tuberculosis Activity

In a study focused on piperidinol derivatives, compounds structurally related to this compound demonstrated promising anti-tuberculosis activity. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 1.4 to 18.8 μg/mL, indicating significant potential for this class of compounds in tuberculosis treatment .

CompoundMIC (μg/mL)Notes
4b1.4R stereochemistry; high activity
4m1.7S stereochemistry; good selectivity

However, some compounds exhibited cytotoxicity against eukaryotic cells, suggesting a need for further optimization to improve therapeutic indices .

Neuroprotective Effects

Research has also suggested that piperidine derivatives can exhibit neuroprotective effects through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in Alzheimer's disease pathology . The introduction of difluoromethyl groups may enhance brain penetration and bioavailability.

Q & A

Q. What methodologies validate the absence of toxic byproducts in synthesized batches?

  • Strategies :
  • LC-MS/MS Screening : Target known impurities (e.g., dehydrohalogenation products) using MRM transitions .
  • Ames Test : Assess mutagenicity of residual intermediates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethyl)piperidin-4-ol hydrochloride
Reactant of Route 2
4-(Difluoromethyl)piperidin-4-ol hydrochloride

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